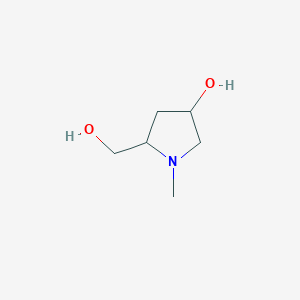

5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFHJDFJPFHQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Stereochemical Characterization of 5 Hydroxymethyl 1 Methylpyrrolidin 3 Ol

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular framework of organic compounds. NMR spectroscopy, in particular, provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For the structural analysis of 5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are utilized to piece together its molecular puzzle.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton. Based on the analysis of similar substituted pyrrolidine (B122466) structures, a predicted ¹H NMR data table is presented below. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the hydroxyl groups and the nitrogen atom, as well as the stereochemistry of the pyrrolidine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2a, H-2b | 2.5 - 2.9 | m | - |

| H-3 | 4.2 - 4.5 | m | - |

| H-4a, H-4b | 1.8 - 2.2 | m | - |

| H-5 | 3.0 - 3.4 | m | - |

| CH₂OH | 3.5 - 3.8 | dd, dd | J ≈ 11, 4; J ≈ 11, 6 |

| N-CH₃ | 2.3 - 2.6 | s | - |

| 3-OH | Variable | br s | - |

| CH₂OH | Variable | t | J ≈ 5 |

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad) and coupling constants are estimations based on related structures.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 58 - 62 |

| C-3 | 70 - 74 |

| C-4 | 35 - 39 |

| C-5 | 65 - 69 |

| CH₂OH | 63 - 67 |

| N-CH₃ | 40 - 44 |

Note: Chemical shifts are referenced to a standard solvent signal.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, it would show a cross-peak between the proton at C-3 and the adjacent protons at C-2 and C-4, confirming their connectivity within the pyrrolidine ring. Similarly, correlations between the C-5 proton and the C-4 and hydroxymethyl protons would be expected. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. Key expected HMBC correlations for this compound would include the N-methyl protons to C-2 and C-5, and the hydroxymethyl protons to C-5. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are directly bonded. This is vital for determining the relative stereochemistry of the substituents on the pyrrolidine ring. For example, the presence or absence of a NOESY cross-peak between the proton at C-3 and the proton at C-5 would help to establish their cis or trans relationship.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

ESI-QTOF MS is a high-resolution mass spectrometry technique that allows for accurate mass measurements, enabling the determination of elemental compositions. For this compound, analysis in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺. The high-resolution capability of QTOF MS would provide a highly accurate mass for this ion, confirming its molecular formula (C₆H₁₃NO₂).

In addition to the parent ion, in-source fragmentation or tandem MS (MS/MS) experiments can induce fragmentation, providing valuable structural clues. Common fragmentation pathways for similar alkaloids often involve the loss of small neutral molecules.

Predicted ESI-QTOF MS Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 132.1019 | Protonated molecule |

| [M+H-H₂O]⁺ | 114.0913 | Loss of a water molecule from the 3-hydroxyl group |

| [M+H-CH₂O]⁺ | 102.0862 | Loss of formaldehyde (B43269) from the hydroxymethyl group |

| [M+H-H₂O-CH₂O]⁺ | 84.0757 | Subsequent loss of water and formaldehyde |

Note: The predicted m/z values are based on the monoisotopic masses of the elements.

By combining the detailed information from these advanced analytical techniques, a complete and unambiguous structural and stereochemical characterization of this compound can be achieved.

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF MS)

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples with minimal preparation. For the analysis of this compound, this method would provide rapid confirmation of the molecular weight and insights into its structure through fragmentation patterns.

In a typical DART-TOF MS experiment, the sample would be introduced into a stream of heated, metastable helium atoms. The compound would be ionized, primarily through proton transfer in the positive-ion mode, to generate the protonated molecule [M+H]⁺. Given the molecular formula C₆H₁₃NO₂, the expected exact mass of the neutral molecule is 131.0946 g/mol . Consequently, the high-resolution TOF mass analyzer would be expected to detect the protonated molecule at m/z 132.1024.

In-source collision-induced dissociation could be employed to induce fragmentation, providing valuable structural information. The fragmentation of the protonated molecule would likely proceed through characteristic pathways for amino alcohols. Expected fragmentation patterns would include the loss of a water molecule from the protonated molecular ion, and cleavage of the C-C bonds within the pyrrolidine ring. A summary of expected ions is presented in Table 1.

| Expected Ion | m/z (Monoisotopic) | Description |

| [M+H]⁺ | 132.1024 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 114.0919 | Loss of water from the hydroxyl group |

| [M+H-CH₂O]⁺ | 102.0919 | Loss of formaldehyde from the hydroxymethyl group |

| [C₅H₁₂N]⁺ | 86.0964 | Cleavage of the hydroxymethyl and hydroxyl groups |

| Hypothetical DART-TOF MS data for this compound. |

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the pyrrolidine ring would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to absorb in the 1250-1020 cm⁻¹ range. Furthermore, the C-O stretching vibrations of the primary and secondary alcohol groups would be observed in the 1050-1150 cm⁻¹ region.

A summary of the predicted IR absorption bands is provided in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C-N (Tertiary Amine) | Stretching | 1250-1020 |

| C-O (Alcohol) | Stretching | 1150-1050 |

| Predicted Infrared (IR) absorption bands for this compound. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, which lacks a strong chromophore in the typical UV-Vis range, derivatization might be necessary to introduce a chromophore whose CD spectrum is sensitive to the stereochemistry of the nearby chiral centers.

Alternatively, the weak n→σ* transitions of the amine and hydroxyl groups could potentially give rise to CD signals in the far-UV region. The sign and magnitude of the observed Cotton effects would be directly related to the spatial arrangement of the substituents around the pyrrolidine ring. To determine the absolute configuration, the experimental CD spectrum would be compared with the predicted spectra from quantum-mechanical calculations for all possible stereoisomers.

Vibrational Circular Dichroism (VCD) in Conformational Analysis

Vibrational Circular Dichroism (VCD) is an extension of IR spectroscopy that measures the differential absorption of left and right circularly polarized infrared radiation. researchgate.net VCD is particularly well-suited for the stereochemical analysis of molecules in solution and can provide detailed information about their conformational preferences. researchgate.net

For this compound, VCD spectra would be recorded in the mid-IR region (4000-800 cm⁻¹). The VCD signals, which can be positive or negative, are exquisitely sensitive to the molecule's three-dimensional structure. The absolute configuration can be determined by comparing the experimental VCD spectrum with the computationally predicted spectra for the different stereoisomers. Density Functional Theory (DFT) calculations would be used to model the VCD spectra of the (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S) isomers. The isomer whose calculated spectrum best matches the experimental one would correspond to the correct absolute configuration of the sample. This technique is advantageous as it does not require crystallization or derivatization of the analyte.

X-ray Crystallography for Molecular Geometry and Absolute Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the growth of a high-quality single crystal of the compound. While no crystal structure for this compound is currently available in the Cambridge Structural Database, the following outlines the expected outcomes of such an analysis. cam.ac.uk

Upon successful crystallization, the compound would be subjected to X-ray diffraction analysis. The resulting electron density map would reveal the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and providing accurate bond lengths, bond angles, and torsion angles. For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

A hypothetical table of crystallographic data is presented in Table 3.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1045 |

| Z | 4 |

| Flack Parameter | ~0.0(1) |

| Hypothetical X-ray crystallographic data for this compound. |

Computational Chemistry and Theoretical Studies on 5 Hydroxymethyl 1 Methylpyrrolidin 3 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of 5-(hydroxymethyl)-1-methylpyrrolidin-3-ol is crucial for understanding its three-dimensional structure, which is intrinsically linked to its chemical behavior and biological function. The presence of a substituted pyrrolidine (B122466) ring, a saturated five-membered heterocycle, introduces significant conformational flexibility.

The pyrrolidine ring is not planar. Instead, it undergoes a continuous, low-energy conformational change known as pseudorotation, which describes the out-of-plane motions of the ring atoms. This motion allows the ring to adopt various "puckered" conformations, most commonly described as envelope (E) and twist (T) forms. In these conformations, one or two atoms deviate from the plane formed by the remaining atoms.

The specific puckering of the pyrrolidine ring is influenced by the nature and orientation of its substituents. For this compound, the substituents at positions 1, 3, and 5 dictate the energetically preferred conformations. The substituents can adopt either axial or equatorial positions, and the interplay between steric hindrance and electronic effects determines the most stable arrangement. The puckering can be described by a pseudorotational phase angle (P), where different values of P correspond to different envelope and twist conformations. The energy profile of this pseudorotation is not flat; certain conformations are energy minima, while others represent energy barriers. For instance, studies on similar pyrrolidine N-oxyl radicals have shown that substituents can deform the equilibrium conformation from a twist (T) towards an envelope (E) form. researchgate.net The energy barrier for pseudorotation in the parent pyrrolidine molecule has been computationally determined to be approximately 220 ± 20 cm⁻¹. mdpi.com

The two primary forms of ring pucker in substituted pyrrolidines are often referred to as "UP" and "DOWN" conformations, which can significantly influence how the molecule interacts with biological targets like proteins. uni.lubldpharm.comrsc.org The relative energies of these puckered conformations for this compound would be calculated using computational methods to determine the most probable structures.

Table 1: Hypothetical Conformational Energy Profile of this compound This table illustrates plausible relative energies for the main puckered conformations, which would be determined via computational analysis.

| Conformation | Substituent Orientation (3-OH, 5-CH₂OH) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Twist (T) | eq, eq | 0.00 | 55.8 |

| Envelope (E) | ax, eq | 0.55 | 22.1 |

| Twist (T) | ax, eq | 0.80 | 14.5 |

| Envelope (E) | eq, ax | 1.20 | 7.6 |

Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of two hydroxyl groups (at C3 and on the C5-methyl substituent) and a tertiary amine nitrogen makes this compound capable of participating in a variety of hydrogen bonding interactions.

Intramolecular Hydrogen Bonds (IMHBs): An IMHB can form between the hydroxyl group at the 3-position and the oxygen of the hydroxymethyl group at the 5-position, or with the nitrogen atom at position 1. The formation of such a bond depends on the ring's conformation, as it requires the donor and acceptor groups to be in close proximity. Computational modeling can predict the stability of conformations that allow for IMHBs. The formation of an IMHB can rigidify the molecule's structure and mask polar groups, which has implications for properties like membrane permeability. nih.govnih.gov Theoretical studies on related systems have shown that even weak C-H···O or C-H···N hydrogen bonds can play a role in stabilizing specific conformers. researchgate.net

Intermolecular Hydrogen Bonds: In a condensed phase (liquid or solid) or in solution with a protic solvent, the hydroxyl groups are potent hydrogen bond donors and acceptors. The nitrogen atom can also act as a hydrogen bond acceptor. These groups can form extensive networks of intermolecular hydrogen bonds with neighboring molecules or solvent molecules. Studies on similar pyrrolidinone structures show that molecules can form dimers and longer hydrogen-bonded chains, which significantly influences their spectroscopic and physical properties. bldpharm.com Computational analysis, often combined with experimental techniques like FT-IR spectroscopy, can elucidate the nature and strength of these interactions. mdpi.combldpharm.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Spectroscopic Prediction and Electronic Structure

Quantum chemical calculations are essential for obtaining a deeper understanding of the electronic properties and for predicting spectroscopic data of this compound.

Density Functional Theory (DFT) is a widely used method for these purposes due to its balance of accuracy and computational cost. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformations of the molecule with high accuracy.

Predict Spectroscopic Properties: Calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. osti.gov The comparison between calculated and experimental spectra is a powerful tool for structure verification. For example, theoretical calculations of NMR chemical shifts in similar heterocyclic systems have shown good correlation with experimental data, aiding in conformational assignment. researchgate.netresearchgate.net

Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map can also be calculated to visualize the charge distribution and identify regions rich or poor in electrons, which is crucial for understanding hydrogen bonding interactions. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound This table presents representative data that would be generated from DFT calculations at a common level of theory like B3LYP/6-31G(d).

| Property | Calculated Value | Interpretation |

| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | 2.1 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.6 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |

| Predicted ¹³C NMR Shift (C3) | 68.5 ppm | Corresponds to the carbon atom bearing the hydroxyl group. |

| Predicted ¹³C NMR Shift (C5) | 64.2 ppm | Corresponds to the carbon atom bearing the hydroxymethyl group. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrrolidine Derivatives

While QSAR studies require a dataset of multiple compounds with measured biological activity, the principles can be applied to design new derivatives of this compound with potentially enhanced properties. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov

For a hypothetical series of analogs of this compound, a QSAR study would involve:

Dataset Compilation: Synthesizing a series of derivatives by modifying substituents (e.g., at the N1-methyl position, or by esterifying the hydroxyl groups) and measuring their biological activity (e.g., IC₅₀ for enzyme inhibition).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govmdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is created that correlates a subset of these descriptors with the observed biological activity.

Model Validation: The model's statistical robustness and predictive power are rigorously tested using techniques like cross-validation and external test sets. nih.gov

The resulting QSAR model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are either beneficial or detrimental to activity, guiding future drug design efforts.

Machine Learning and Deep Geometric Learning Approaches in Chemical Space Exploration

Modern drug discovery increasingly relies on machine learning (ML) and artificial intelligence to navigate the vastness of chemical space. These methods can learn complex structure-property relationships from large datasets.

Machine Learning (ML): For a compound like this compound, ML models (e.g., random forests, support vector machines, or deep neural networks) could be trained on databases of known molecules to predict a wide range of properties, such as solubility, toxicity, or binding affinity to various protein targets. These models go beyond traditional QSAR by handling more complex, non-linear relationships and larger feature sets.

Geometric Deep Learning (GDL): This cutting-edge approach represents molecules as graphs, where atoms are nodes and bonds are edges. GDL models, such as graph convolutional networks (GCNs), can learn features directly from the molecular graph, capturing topological and geometric information without the need for pre-calculated descriptors. This is particularly powerful for analyzing chiral and structurally complex molecules like pyrrolidinols. GDL can be used for:

Property Prediction: Outperforming traditional methods in predicting quantum chemical properties and biological activities.

Generative Chemistry: Designing novel molecules within a desired region of chemical space. A GDL model could be trained on a set of active compounds and then used to generate new, structurally diverse pyrrolidine derivatives with a high probability of possessing the desired activity.

These advanced computational techniques provide powerful avenues for exploring the chemical potential of this compound and its derivatives, accelerating the discovery of new chemical entities with optimized properties.

Role of 5 Hydroxymethyl 1 Methylpyrrolidin 3 Ol As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Bioactive Molecules

The inherent chirality and functionality of 5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol make it an attractive starting point for the synthesis of a variety of bioactive molecules. Its pyrrolidine (B122466) core is a common motif in many pharmacologically active compounds, and the presence of both a hydroxyl and a hydroxymethyl group provides handles for further chemical modification and elaboration.

One significant area of application is in the development of muscarinic acetylcholine (B1216132) receptor (mAChR) modulators. These receptors are implicated in a range of physiological processes and are important targets for the treatment of various neurological disorders. For instance, derivatives of 1-methyl-pyrrolidin-3-ol have been investigated as M1 muscarinic receptor agonists. The stereochemistry of the pyrrolidine ring and its substituents is crucial for receptor affinity and selectivity. While direct synthesis from this compound is not explicitly detailed in all studies, the structural similarity of the resulting agonists, such as certain 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, highlights the importance of the substituted 1-methylpyrrolidin-3-ol core in achieving the desired biological activity. nih.govnih.gov The synthesis of highly chiral muscarinic ligands, such as (2S,2'R,3'S,5'R)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide methyl iodide, which acts as a potent and selective M2 partial agonist, further underscores the value of complex pyrrolidine stereoisomers in generating functionally selective molecules. nih.gov

The pyrrolidine scaffold is also a key component in certain antiviral agents. Although direct synthesis from this compound is not always the primary route described, the synthesis of various nucleoside analogues containing a pyrrolidine or related heterocyclic ring demonstrates the utility of such building blocks. For example, the synthesis of certain purine (B94841) derivatives with anti-herpes virus activity has been reported, showcasing the importance of the core heterocyclic structure in conferring antiviral properties. rsc.org

Furthermore, the pyrrolidine ring is a central feature in some antibiotics. The development of a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a potent fluoroquinolone antibiotic, illustrates the significance of chiral pyrrolidine derivatives in the creation of new antibacterial agents. researchgate.netmdpi.com

Integration into Diverse Pyrrolidine-Based Scaffolds for Research

The ability to incorporate this compound into a variety of molecular frameworks is of great interest to medicinal chemists. The pyrrolidine ring offers a three-dimensional structure that can effectively explore chemical space, a desirable trait in drug discovery. nih.gov The development of methods for the stereoselective synthesis of densely substituted pyrrolidines is crucial for generating libraries of diverse compounds for biological screening. acs.org

One approach involves the use of pyrrolidine derivatives in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov This strategy can be employed to create a wide range of substituted pyrrolidines with potential therapeutic applications.

The functional groups on this compound provide convenient points for attachment to other molecular fragments, enabling the construction of diverse scaffolds. For example, the hydroxyl group can be converted into an ether or ester, while the hydroxymethyl group can be oxidized or otherwise functionalized to introduce new chemical entities. This flexibility allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug development.

The synthesis of various pyrrolidine-containing compounds, such as those with spirocyclic systems or fused heterocyclic rings, demonstrates the versatility of this scaffold in generating novel chemical matter for research. rsc.org The ability to create libraries of such compounds is essential for identifying new lead structures with desired biological activities.

Intermediate in the Synthesis of Related Natural Products

Natural products have historically been a rich source of inspiration for the development of new drugs. acs.org Many natural products contain the pyrrolidine ring system, making chiral pyrrolidine derivatives like this compound valuable intermediates in their synthesis or in the preparation of their analogues.

While a direct total synthesis of a natural product starting from this compound is not prominently featured in the reviewed literature, the stereoselective synthesis of pyrrolidine derivatives is a well-established strategy in natural product synthesis. researchgate.net For instance, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been developed as a route to access indolizidine alkaloids. nih.gov The ability to construct the chiral pyrrolidine core with high stereoselectivity is a key step in these synthetic endeavors.

The remodeling of natural products is another area where intermediates like this compound could play a role. By modifying existing natural product scaffolds, chemists can create new compounds with improved properties. Although a specific example using this particular pyrrolidinol was not found, the general principle of using chiral building blocks to modify complex molecules is a common strategy in medicinal chemistry. nih.gov

The development of synthetic routes to pyrrolidine-containing natural products and their analogues is an active area of research, and versatile intermediates like this compound are poised to be valuable tools in these efforts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol?

- Synthesis : A common approach involves refluxing precursors in ethanol or other polar solvents, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . For intermediates with stereochemical complexity, chiral catalysts or resolving agents may be required .

- Characterization : Use NMR (1H/13C) to confirm structure, particularly hydroxyl and methyl group positions. IR spectroscopy can identify hydrogen-bonded hydroxyl stretches. Mass spectrometry (MS) verifies molecular weight (e.g., expected m/z 101.15 for C5H11NO) . X-ray crystallography is recommended for resolving stereochemistry .

Q. How should stability and storage conditions be optimized for this compound?

- Store under inert gas (N2/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation . Stability testing under varying pH (4–9) and temperatures (25–40°C) is advised due to limited degradation data . Avoid prolonged exposure to light, as pyrrolidine derivatives may undergo photolytic cleavage .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Xi hazard) . Immediate rinsing with water is required for accidental exposure . Monitor airborne concentrations with NIOSH-approved detectors, as irritant properties may affect respiratory systems .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Enantiomers (e.g., (S)- vs. (R)-forms) exhibit divergent receptor binding. For example, (S)-enantiomers of related pyrrolidinols show enhanced kinase inhibition compared to (R)-forms . Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vitro assays (e.g., IC50 measurements) .

Q. What strategies are effective for studying its biological activity in enzyme or receptor systems?

- Employ fluorescence polarization assays to monitor binding to kinases or GPCRs . For antimicrobial studies, use microdilution assays (MIC/MBC) against Gram-positive/negative strains . Include positive controls (e.g., known inhibitors) and validate results with siRNA knockdown or CRISPR-edited cell lines .

Q. How can computational models predict reactivity or metabolic pathways?

- Use EPA DSSTox or PISTACHIO databases to simulate metabolic transformations (e.g., hydroxylation or N-demethylation) . Density Functional Theory (DFT) calculations predict regioselectivity in substitution reactions (e.g., hydroxymethyl group reactivity) . Validate models with LC-MS/MS metabolite profiling .

Q. What functionalization strategies enhance its utility in drug discovery?

- The hydroxymethyl group can be acylated (e.g., with acetyl chloride) or oxidized to a carboxylic acid using KMnO4 . For bioisosteric replacements, substitute the pyrrolidine ring with piperidine or morpholine derivatives and compare ADME properties .

Q. How should conflicting data on toxicity or stability be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.